molecular formula C27H25N3O6 B11144241 Ethyl 4-[({1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate

Ethyl 4-[({1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetyl)amino]benzoate

Cat. No.: B11144241
M. Wt: 487.5 g/mol
InChI Key: XCUBYCHNQVIKLV-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline core, a methoxybenzoyl group, and an ethyl ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoxaline ring.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through an acylation reaction using 4-methoxybenzoyl chloride and a suitable base.

    Formation of the Ethyl Ester: The final step involves esterification of the intermediate compound with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

ETHYL 4-{2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (4-METHOXYBENZOYL)AMINOACETATE
  • ETHYL (4-METHOXYBENZOYL)ACETATE
  • ETHYL (4-METHOXYBENZOYL)AMINOBENZOATE

Uniqueness

ETHYL 4-{2-[1-(4-METHOXYBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDO}BENZOATE is unique due to its tetrahydroquinoxaline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-methoxybenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O6/c1-3-36-27(34)18-8-12-19(13-9-18)28-24(31)16-23-25(32)29-21-6-4-5-7-22(21)30(23)26(33)17-10-14-20(35-2)15-11-17/h4-15,23H,3,16H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

XCUBYCHNQVIKLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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